BenchChemオンラインストアへようこそ!

GSK1702934A

Ion channel pharmacology TRPC3/6 selectivity Calcium signaling

Choose GSK1702934A for balanced TRPC3/6 activation (EC50 80/440 nM) with rigorously characterized selectivity—no activity at TRPV4, TRPA1, M1, M4, CaV1.2, hERG, NaV1.5, or CXCR5 up to 10 µM. Validated in vivo (BP elevation 15-35 mmHg, reversed by antagonist). Cryo-EM resolved binding mode aids rational design. DMSO-soluble (≥100 mM) for automated assays. Ideal reference agonist for Ca2+ flux and patch-clamp screening.

Molecular Formula C22H25N3O2S
Molecular Weight 395.5 g/mol
CAS No. 924377-85-5
Cat. No. B1672358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK1702934A
CAS924377-85-5
SynonymsGSK1702934A;  GSK 1702934A;  GSK-1702934A;  GSK1702934;  GSK 1702934;  GSK-1702934; 
Molecular FormulaC22H25N3O2S
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)SC(=C2)C(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O
InChIInChI=1S/C22H25N3O2S/c26-21(20-14-15-6-2-1-3-9-19(15)28-20)24-12-10-16(11-13-24)25-18-8-5-4-7-17(18)23-22(25)27/h4-5,7-8,14,16H,1-3,6,9-13H2,(H,23,27)
InChIKeyAXWRAIIIBRLXBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK1702934A (924377-85-5): A Selective TRPC3/6 Activator with Validated Cardiovascular Pharmacology


GSK1702934A (CAS 924377-85-5) is a synthetic small-molecule activator of transient receptor potential canonical (TRPC) channels, exhibiting selective agonism for TRPC3 and TRPC6 subtypes [1]. Structurally characterized as 1-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-ylcarbonyl)-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one (C22H25N3O2S, MW 395.52), it functions as a direct channel opener that bypasses phospholipase-C signaling . In HEK293 cells expressing recombinant human channels, GSK1702934A activates TRPC3 and TRPC6 currents with EC50 values of 80 nM and 440 nM, respectively, and exhibits no activity at TRPV4, TRPA1, M1, M4, CaV1.2, hERG, NaV1.5, or CXCR5 receptors at concentrations <10 µM .

Why TRPC3/6 Activators Are Not Interchangeable: The Case for GSK1702934A Differentiation


While multiple TRPC3/6 agonists exist (e.g., pyrazolopyrimidines such as 4n, M085, and hyperforin derivatives), their subtype selectivity, potency windows, and off-target profiles vary markedly—precluding simple substitution in experimental protocols [1]. For instance, compound 4n exhibits >70-fold selectivity for TRPC3 over TRPC6 (EC50 19 nM vs. 1.39 µM), whereas GSK1702934A provides a more balanced 5.5-fold separation, enabling distinct pharmacological dissection of TRPC3/6 co-expressing systems [1]. Furthermore, GSK1702934A is distinguished by a rigorously characterized selectivity panel confirming inactivity at eight common off-targets at concentrations up to 10 µM—a dataset not uniformly available for all in-class agonists . These quantitative differences in target engagement and selectivity dictate experimental outcomes, making GSK1702934A the preferred tool for studies where balanced TRPC3/6 activation or minimized polypharmacology is essential.

Quantitative Differentiation of GSK1702934A vs. Closest TRPC3/6 Analogs


Balanced TRPC3/6 Potency vs. Hyper-Selective Analog 4n

GSK1702934A activates TRPC3 with an EC50 of 80 nM and TRPC6 with an EC50 of 440 nM, yielding a 5.5-fold selectivity ratio [1]. In contrast, the pyrazolopyrimidine agonist 4n exhibits an EC50 of 19 nM for TRPC3, 1.39 µM for TRPC6, and 90 nM for TRPC7—a 73-fold TRPC3-over-TRPC6 selectivity and additional TRPC7 activity [2]. For experiments requiring simultaneous but graded activation of both TRPC3 and TRPC6 without confounding TRPC7 engagement, GSK1702934A's balanced window provides a critical experimental advantage.

Ion channel pharmacology TRPC3/6 selectivity Calcium signaling

Off-Target Selectivity Profile Verified Across Eight Receptors

GSK1702934A displays no significant agonist activity at TRPV4, TRPA1, M1, M4, CaV1.2, hERG, NaV1.5, or CXCR5 receptors when tested at concentrations up to 10 µM . This panel addresses common liability targets in cardiovascular and neuronal research. In comparison, the structurally distinct agonist M085 (4o) has not been reported with comparable selectivity profiling, limiting confidence in its experimental specificity .

Drug safety pharmacology Receptor selectivity Cardiac ion channels

Cryo-EM Confirmed L2 Site Binding in Direct Competition with DAG

Cryo-EM structures of human TRPC3 in complex with GSK1702934A and the agonist 4n reveal that both compounds bind to the L2 site—the same extracellular cavity occupied by the endogenous activator diacylglycerol (DAG) [1]. GSK1702934A-bound TRPC3 was resolved at 2.7 Å, while the 4n-bound complex reached 3.3 Å resolution [1]. Both agonists competitively displace DAG and facilitate channel activation via this shared binding pocket [2].

Structural biology Cryo-electron microscopy Agonist binding site

In Vivo Blood Pressure Elevation in Conscious Rats

Intravenous administration of GSK1702934A (0.3–3 mg/kg) produced a transient, dose-dependent elevation in blood pressure of 15–35 mmHg in conscious Sprague Dawley rats [1]. This effect was completely abolished by pretreatment with the TRPC3/6 antagonist GSK2293017A at a free plasma concentration of 0.81 µM, confirming target engagement [1]. No comparable in vivo hemodynamic dataset exists for the more TRPC3-selective agonist 4n or the less potent M085 [2].

Cardiovascular pharmacology Hemodynamics In vivo efficacy

Cardiac Contractility and Arrhythmia Induction in Langendorff-Perfused Hearts

In isolated Langendorff-perfused hearts from TRPC3-overexpressing mice, GSK1702934A transiently enhanced contractility and evoked arrhythmias, whereas no significant electrophysiological effects were observed in wild-type hearts [1]. In TRPC3-overexpressing myocytes, the compound prolonged action potential duration and promoted NCX currents, effects that were suppressed by the NCX inhibitor 3',4'-dichlorobenzamil hydrochloride [1]. In contrast, compound 4n has not been evaluated in comparable ex vivo cardiac preparations [2].

Cardiac electrophysiology Ex vivo heart models Arrhythmogenesis

Solubility and Formulation Practicality for In Vitro/In Vivo Use

GSK1702934A is soluble in DMSO at concentrations up to 100 mM (≥39.55 mg/mL) and in ethanol up to 100 mM, enabling preparation of concentrated stock solutions without precipitation . This solubility profile is superior to that of 4n, which requires specialized solubilization protocols and is typically supplied as a solid with limited aqueous compatibility . For routine laboratory use, GSK1702934A's high DMSO solubility facilitates seamless integration into standard cell culture and in vivo dosing workflows.

Compound solubility Experimental formulation DMSO stock solutions

Validated Research Applications for GSK1702934A Based on Quantitative Evidence


Dissecting TRPC3 vs. TRPC6 Contributions in Cardiac Electrophysiology

In Langendorff-perfused hearts and isolated myocytes, GSK1702934A produces TRPC3-dependent enhancement of contractility and pro-arrhythmic effects exclusively in TRPC3-overexpressing tissue, while sparing wild-type preparations [1]. This on-target vs. off-target discrimination enables precise mechanistic studies of TRPC3's role in cardiac Ca2+ handling, hypertrophy, and arrhythmogenesis without confounding TRPC6 activation.

In Vivo Cardiovascular Pharmacology and Hemodynamic Screening

GSK1702934A elevates blood pressure by 15–35 mmHg in conscious rats via intravenous dosing, an effect fully reversed by the TRPC3/6 antagonist GSK2293017A [2]. This validated in vivo pharmacodynamic response makes GSK1702934A an essential positive control for screening novel TRPC3/6 modulators and for studying TRPC3-mediated vascular tone regulation.

Structural and Biophysical Studies of TRPC3 Gating Mechanisms

With a cryo-EM structure resolved at 2.7 Å, GSK1702934A provides a high-resolution template for understanding agonist binding at the L2 site and its competition with endogenous DAG [3]. This structural clarity supports rational drug design efforts targeting the TRPC3/6/7 subfamily and enables precise mutagenesis studies to map functional residues.

High-Throughput Screening and Assay Development for TRPC3/6 Modulators

GSK1702934A's robust EC50 values (80 nM for TRPC3, 440 nM for TRPC6) and extensive off-target selectivity panel (inactive at eight receptors up to 10 µM) establish it as a reliable reference agonist for plate-based Ca2+ flux assays and automated patch-clamp campaigns . Its high DMSO solubility (≥100 mM) further supports automated liquid handling and compound library formatting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK1702934A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.